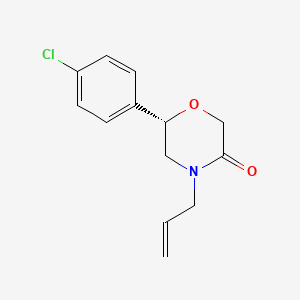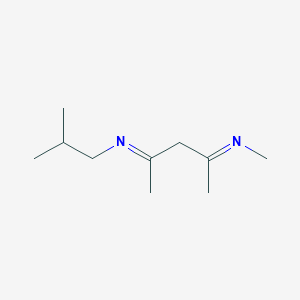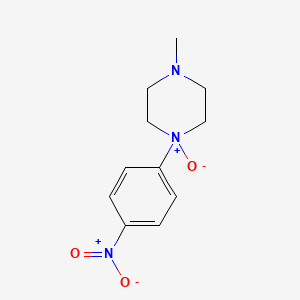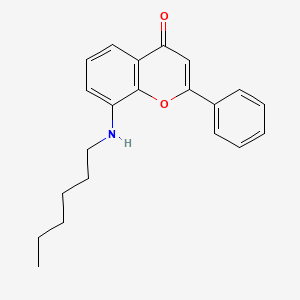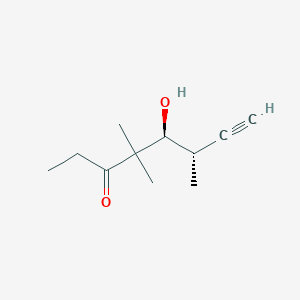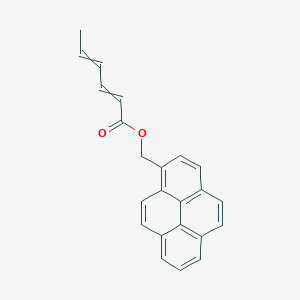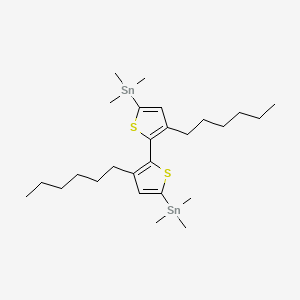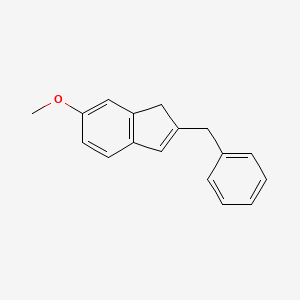
1H-Indene, 6-methoxy-2-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene, 6-methoxy-2-(phenylmethyl)- is a chemical compound that belongs to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a methoxy group at the 6th position and a phenylmethyl group at the 2nd position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene, 6-methoxy-2-(phenylmethyl)- can be achieved through several methods. One common approach involves the cyclization of substituted phenylbutanoic acids. For instance, 4-nitro-3-phenylbutanoic acid can be cyclized to form nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene. This intermediate is then hydrogenated over palladium on carbon to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalytic hydrogenation and advanced purification techniques ensures the production of high-quality 1H-Indene, 6-methoxy-2-(phenylmethyl)-.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indene, 6-methoxy-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used for reduction.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1H-Indene, 6-methoxy-2-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of various materials and chemicals, including polymers and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1H-Indene, 6-methoxy-2-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and the derivative used.
Comparación Con Compuestos Similares
- 2-methyl-3-phenyl-1H-indene
- Indole derivatives
Comparison: 1H-Indene, 6-methoxy-2-(phenylmethyl)- is unique due to the presence of both a methoxy group and a phenylmethyl group, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications .
Conclusion
1H-Indene, 6-methoxy-2-(phenylmethyl)- is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for diverse reactions and applications, making it a valuable tool for chemists, biologists, and industrial researchers.
Propiedades
Número CAS |
831171-85-8 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-benzyl-6-methoxy-1H-indene |
InChI |
InChI=1S/C17H16O/c1-18-17-8-7-15-10-14(11-16(15)12-17)9-13-5-3-2-4-6-13/h2-8,10,12H,9,11H2,1H3 |
Clave InChI |
OJHUYQMKNKSXJR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
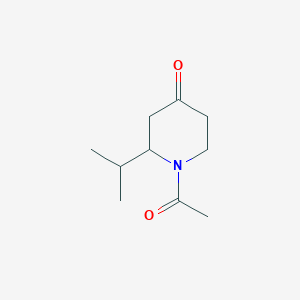
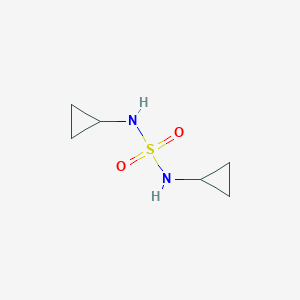
![N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197445.png)
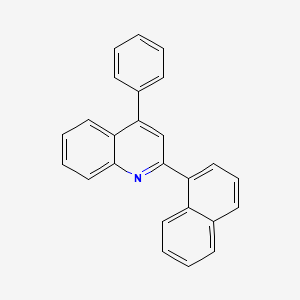
![(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14197449.png)
![9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14197450.png)
